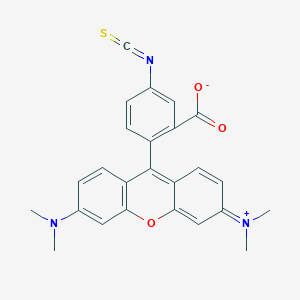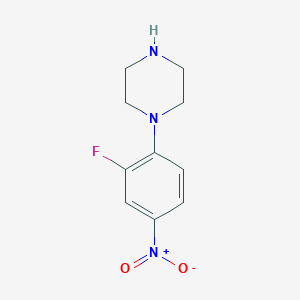
1-(2-Fluoro-4-nitrophenyl)piperazine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol It is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2-fluoro-4-nitrobenzene under specific conditions. One common method includes the use of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate as an intermediate, which is then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Oxidation and Reduction: The compound can participate in redox reactions, where the nitro group can be reduced, and the resulting amino group can be further functionalized.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often utilizing catalysts like palladium.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various solvents like ethanol and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including fluoroquinolone derivatives with significant antimycobacterial activity.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific thermal and crystallographic characteristics.
Biological Studies: It has been explored for its potential antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Radiochemistry: Derivatives of this compound are utilized in radiochemistry, particularly in developing PET imaging agents for studying serotonergic neurotransmission.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloro-4-nitrophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(2-Fluoro-4-aminophenyl)piperazine:
1-(2-Fluoro-4-methylphenyl)piperazine: The nitro group is replaced with a methyl group, impacting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOTWJFFLIFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382426 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154590-33-7 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154590-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
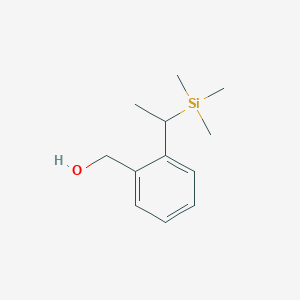
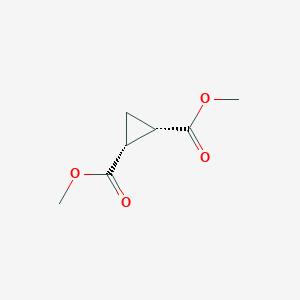
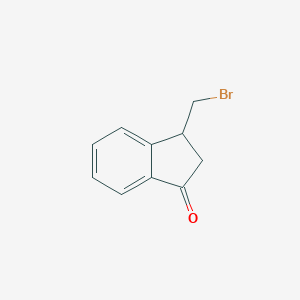
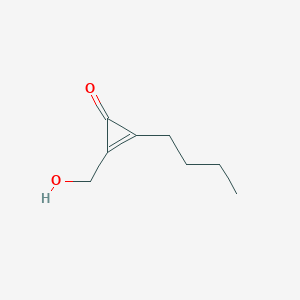

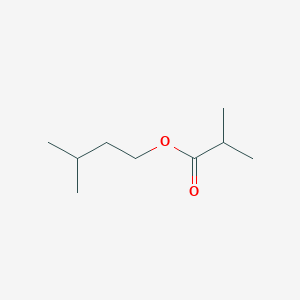
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![4-methylbenzo[d]thiazole](/img/structure/B149020.png)
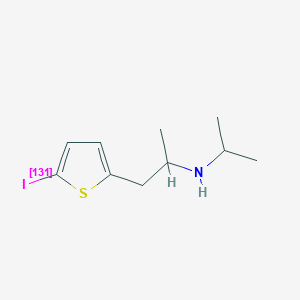

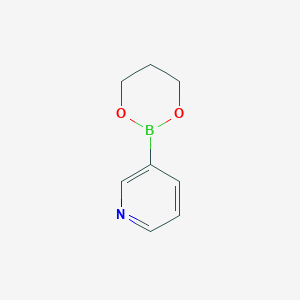
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
